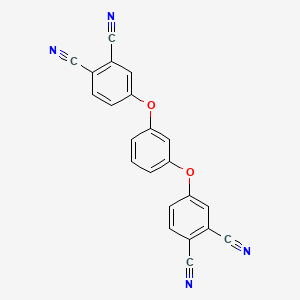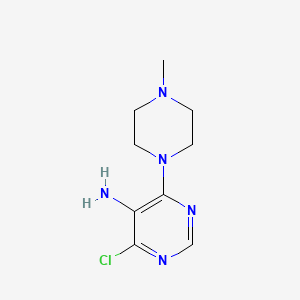
(5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound characterized by the presence of a thiazole ring, a fluorobenzylidene group, and a mercapto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-fluorobenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis.
Types of Reactions:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzylidene group can undergo reduction to form the corresponding benzyl derivative.
Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its ability to inhibit certain enzymes.
Medicine:
- Explored as a potential therapeutic agent due to its bioactive properties.
- Evaluated for its anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Employed in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with biological targets such as enzymes or receptors. The compound can form covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The presence of the fluorobenzylidene group enhances its binding affinity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
- (5E)-5-(4-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- (5E)-5-(4-methylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- (5E)-5-(4-nitrobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Comparison:
(5E)-5-(4-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
(5E)-5-(4-methylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Contains a methyl group, which can influence its lipophilicity and metabolic stability.
(5E)-5-(4-nitrobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: The nitro group can significantly alter its electronic properties and reactivity.
The uniqueness of (5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one lies in the presence of the fluorine atom, which can enhance its binding interactions and stability in biological systems.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOQSIQMDZUHKF-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)

![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)






![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)


